1,2-Dioleoyl-3-palmitoylglycerol

Catalog No.
S659379
CAS No.
2190-30-9
M.F
C55H102O6
M. Wt
859.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dioleoyl-3-palmitoylglycerol

CAS Number

2190-30-9

Product Name

1,2-Dioleoyl-3-palmitoylglycerol

IUPAC Name

[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

Molecular Formula

C55H102O6

Molecular Weight

859.4 g/mol

InChI

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25-,28-26-

InChI Key

JFISYPWOVQNHLS-LBXGSASVSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

1,2-dioleoyl-3-palmitoylglycerol, 1,2-DO-3PG

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC

1,2-Dioleoyl-3-palmitoylglycerol is a triacylglycerol characterized by its unique fatty acid composition, consisting of two oleic acid residues at the sn-1 and sn-2 positions and one palmitic acid residue at the sn-3 position of the glycerol backbone. This compound is notable for its potential applications in food science, particularly as a structured lipid that can mimic the fat profile of human milk, making it significant for infant nutrition .

Research on the mechanism of action of DOP is ongoing. Some studies suggest that DOP may have anti-inflammatory and anti-cancer properties []. However, more research is needed to confirm these effects and understand how DOP might work at a molecular level.

Infant Nutrition:

1,2-DOGP is a minor component of human breast milk, but its concentration is higher in colostrum, the first milk produced after childbirth []. Researchers are investigating the potential benefits of 1,2-DOGP in infant formula, as it may:

  • Improve fat absorption: Studies suggest 1,2-DOGP may enhance the absorption of essential fatty acids and fat-soluble vitamins compared to other types of triglycerides [].
  • Promote gut health: 1,2-DOGP might contribute to the development of a healthy gut microbiome in infants, potentially reducing the risk of infections [].
  • Reduce constipation: Some research indicates 1,2-DOGP may help alleviate constipation in formula-fed infants [].

Drug Delivery Systems:

The specific structure of 1,2-DOGP makes it a potential candidate for developing novel drug delivery systems. Researchers are exploring its use for:

  • Encapsulating hydrophobic drugs: 1,2-DOGP can form self-assembling structures called micelles, which can encapsulate hydrophobic drugs and improve their delivery to specific targets within the body [].
  • Enhancing drug absorption: By mimicking the structure of dietary fats, 1,2-DOGP-based formulations might improve the absorption of poorly soluble drugs in the gastrointestinal tract [].

Cell Biology Studies:

,2-DOGP is used in cell biology research to:

  • Investigate membrane structure and function: Due to its similarity to natural membrane lipids, 1,2-DOGP can be used to study how membranes interact with other molecules and how they influence cellular processes [].
  • Model lipid-related diseases: By incorporating 1,2-DOGP into artificial membranes, researchers can study how altered lipid composition affects cellular function and contributes to diseases like Niemann-Pick type C [].

The synthesis of 1,2-dioleoyl-3-palmitoylglycerol typically involves enzymatic reactions, particularly those catalyzed by lipases. These reactions can include:

  • Esterification: The reaction of glycerol with fatty acids to form triacylglycerols.
  • Interesterification: The rearrangement of fatty acids on the glycerol backbone to produce specific triacylglycerol structures.

For example, lipase-catalyzed reactions can facilitate the incorporation of oleic and palmitic acids into specific positions on the glycerol molecule, optimizing the lipid's functional properties for various applications .

1,2-Dioleoyl-3-palmitoylglycerol has been studied for its biological activities, particularly in relation to its role in infant nutrition. It is believed to provide health benefits similar to those of human milk fat, including:

  • Improved Nutrient Absorption: The structure may enhance the absorption of fat-soluble vitamins.
  • Support for Healthy Growth: Its fatty acid composition is conducive to infant growth and development.

Additionally, this compound may exhibit anti-inflammatory properties and contribute positively to metabolic health due to its unsaturated fatty acid content .

The synthesis of 1,2-dioleoyl-3-palmitoylglycerol can be achieved through various methods:

  • Enzymatic Synthesis: Utilizing lipases in a controlled environment to facilitate esterification or interesterification. This method allows for high specificity and yield.
  • Chemical Synthesis: Traditional chemical methods can be employed, though they may lack the precision and efficiency of enzymatic approaches.
  • Fractionation Techniques: Isolation of specific fatty acids from sources such as palm oil or other vegetable oils can be used as precursors in the synthesis process .

1,2-Dioleoyl-3-palmitoylglycerol has several applications, particularly in:

  • Infant Formulas: It serves as a substitute for human milk fat due to its favorable fatty acid profile.
  • Food Products: Its unique properties make it suitable for use in various food formulations aimed at enhancing texture and nutritional value.
  • Nutraceuticals: Potential use in dietary supplements aimed at improving health outcomes related to fat consumption .

Studies have focused on the interactions between 1,2-dioleoyl-3-palmitoylglycerol and other dietary components. These interactions can influence:

  • Digestibility: The presence of this triacylglycerol may affect how fats are digested and absorbed in the body.
  • Metabolic Effects: Research indicates that structured lipids like 1,2-dioleoyl-3-palmitoylglycerol may modulate lipid metabolism and influence metabolic health outcomes positively .

1,2-Dioleoyl-3-palmitoylglycerol is part of a family of structured lipids that includes several similar compounds. Here are some comparisons highlighting its uniqueness:

Compound NameStructure DescriptionUnique Features
1,3-Dioleoyl-2-palmitoylglycerolOleic acids at sn-1 and sn-3; palmitic acid at sn-2Higher palmitic acid content at sn-2 position
1-Oleoyl-2-palmitoyl-3-linoleoylglycerolOleic acid at sn-1; palmitic acid at sn-2; linoleic acid at sn-3Incorporates linoleic acid for additional health benefits
TripalmitinThree palmitic acid residuesSaturated fat with no unsaturated fatty acids

The distinct positioning of oleic and palmitic acids in 1,2-dioleoyl-3-palmitoylglycerol contributes to its unique physical and chemical properties that are advantageous for specific applications in nutrition and food science .

XLogP3

22.2

Hydrogen Bond Acceptor Count

6

Exact Mass

858.76764097 g/mol

Monoisotopic Mass

858.76764097 g/mol

Heavy Atom Count

61

UNII

YDE56N1T4L

Other CAS

27071-84-7

Wikipedia

1,2-dioleoyl-3-palmitoylglycerol

Dates

Modify: 2024-04-14

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